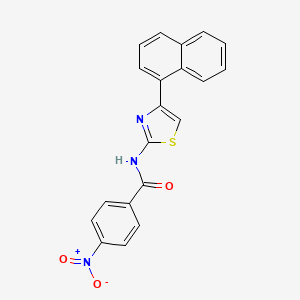

![molecular formula C27H30N4OS B2982442 N-[(5-benzylsulfanyl-4-phenyl-1,2,4-triazol-3-yl)methyl]adamantane-1-carboxamide CAS No. 476452-43-4](/img/structure/B2982442.png)

N-[(5-benzylsulfanyl-4-phenyl-1,2,4-triazol-3-yl)methyl]adamantane-1-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Molecular Structure Analysis

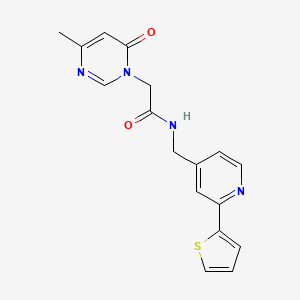

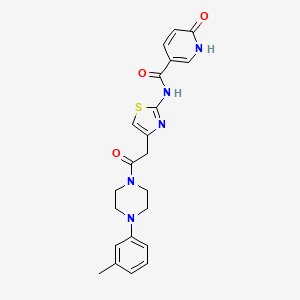

The molecular structure of “N-[(5-benzylsulfanyl-4-phenyl-1,2,4-triazol-3-yl)methyl]adamantane-1-carboxamide” is complex, featuring several different functional groups. The molecule includes a 1,2,4-triazol ring, which is a five-membered ring containing three nitrogen atoms . Attached to this ring is a benzylsulfanyl group and a phenyl group. The molecule also features an adamantane-1-carboxamide group.Applications De Recherche Scientifique

Catalytic Synthesis Applications

The catalytic synthesis of N-Aryladamantane-1-carboxamides, including derivatives related to N-[(5-benzylsulfanyl-4-phenyl-1,2,4-triazol-3-yl)methyl]adamantane-1-carboxamide, has been demonstrated. The process involves the reaction of adamantane-1-carboxylic acid with aromatic amines in the presence of phosphorus trichloride, highlighting a method for synthesizing adamantane derivatives under specific conditions (Shishkin et al., 2020).

Vibrational and UV/Vis Studies

Adamantane-containing triazole thiones have been studied for their vibrational and UV/Vis spectra, providing insights into their structural and electronic properties. This research could offer a foundation for understanding the behavior of this compound in various applications, including potential analgesic activities (Shundalau et al., 2019).

Synthesis of Novel Derivatives

The synthesis of novel derivatives bearing the adamantane moiety, such as this compound, has been explored. This includes the creation of benzimidazole-5(6)-carboxamide, carbohydrazide, and oxadiazole derivatives, highlighting the versatility of adamantane-based compounds in chemical synthesis (Soselia et al., 2020).

Antimicrobial and Anti-inflammatory Activity

Adamantane-based triazole derivatives have been shown to possess potent antimicrobial activity against a range of bacteria and fungi, as well as anti-inflammatory properties in animal models. This suggests potential applications in medical and pharmaceutical research for compounds like this compound (Al-Abdullah et al., 2014).

Polyamide-Imides and Polyamides Incorporation

The development of polyamide-imides and polyamides incorporating adamantane groups has been studied, showing enhanced thermal properties and potential applications in high-performance materials. Such research could extend to the modification of polymers with this compound for improved material properties (Liaw & Liaw, 2001).

Mécanisme D'action

Target of Action

The primary target of N-[(5-benzylsulfanyl-4-phenyl-1,2,4-triazol-3-yl)methyl]adamantane-1-carboxamide, also known as MLS000723162, is Heat Shock Factor-1 (HSF-1) . HSF-1 is a transcription factor that plays a crucial role in the stress response of cells. It is responsible for the transcription of heat shock proteins (HSPs), which are molecular chaperones that help in protein folding and protect cells from stress-induced damage .

Mode of Action

It is known to interact with hsf-1, potentially influencing its ability to transcribe hsps . The changes in HSP levels could then affect various cellular processes, including protein folding, cellular stress response, and apoptosis.

Biochemical Pathways

The interaction of MLS000723162 with HSF-1 affects the Heat Shock Response pathway . This pathway is activated under conditions of cellular stress, leading to the transcription of HSPs. By modulating the activity of HSF-1, MLS000723162 can influence the levels of HSPs and thereby alter the cellular response to stress.

Propriétés

IUPAC Name |

N-[(5-benzylsulfanyl-4-phenyl-1,2,4-triazol-3-yl)methyl]adamantane-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H30N4OS/c32-25(27-14-20-11-21(15-27)13-22(12-20)16-27)28-17-24-29-30-26(31(24)23-9-5-2-6-10-23)33-18-19-7-3-1-4-8-19/h1-10,20-22H,11-18H2,(H,28,32) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLKIFCHLKNFUTK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)(C3)C(=O)NCC4=NN=C(N4C5=CC=CC=C5)SCC6=CC=CC=C6 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H30N4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

458.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

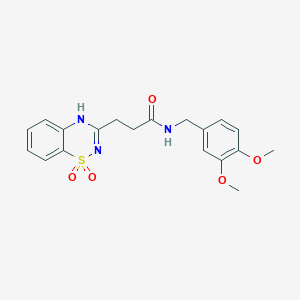

![2-[(3-ethyl-4-oxo-3,4-dihydroquinazolin-2-yl)sulfanyl]-N-(4-fluorophenyl)acetamide](/img/structure/B2982360.png)

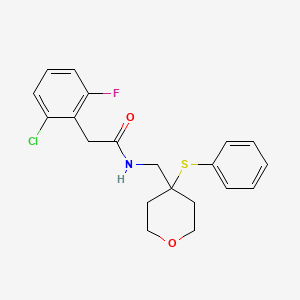

![2-chloro-N-[2-(4-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide](/img/structure/B2982373.png)

![6-bromo-1H-pyrrolo[2,3-b]pyridine-3-sulfonyl chloride](/img/structure/B2982375.png)

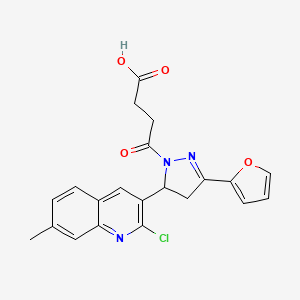

![(4-((6-Fluorobenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)(1-(methylsulfonyl)piperidin-4-yl)methanone](/img/structure/B2982376.png)

![8-Thia-1-azaspiro[4.5]decane hydrochloride](/img/structure/B2982382.png)